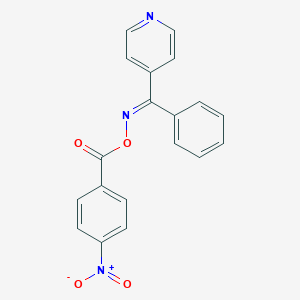
phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime, also known as PPMO-NB, is a chemical compound that has been extensively researched due to its potential applications in scientific research. This compound is a derivative of pyridine, which is a heterocyclic organic compound commonly found in many natural products and synthetic compounds. PPMO-NB has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime involves the binding of the compound to metal ions, such as copper and iron, through the formation of a coordination complex. The complex formation results in a change in the fluorescence properties of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime, which can be detected using fluorescence spectroscopy. The binding of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime to metal ions has been shown to be highly selective, which makes it a useful tool for detecting metal ions in biological systems.
Biochemical and Physiological Effects
phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has been shown to have no significant biochemical or physiological effects in biological systems. The compound is non-toxic and does not affect the viability or function of cells. This makes it a safe and useful tool for detecting metal ions in biological systems.
実験室実験の利点と制限
One of the main advantages of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime is its high selectivity for metal ions, which makes it a useful tool for detecting metal ions in complex biological systems. The compound is also non-toxic and does not affect the viability or function of cells, which makes it a safe tool for use in biological experiments. However, one limitation of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime is its relatively low fluorescence intensity, which can make it difficult to detect metal ions in low concentrations.
将来の方向性
There are several future directions for the research of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. One area of research is the development of more sensitive detection methods for metal ions using phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. This could involve the modification of the compound to increase its fluorescence intensity or the development of new detection methods that are more sensitive to low concentrations of metal ions. Another area of research is the application of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime in the detection of metal ions in living organisms. This could involve the development of new imaging techniques that can detect metal ions in vivo using phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. Overall, the research on phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has the potential to lead to new discoveries in the field of metal ion detection and could have important applications in biological and medical research.
合成法
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime can be synthesized using various methods, including the reaction of 4-pyridinecarboxaldehyde with 4-nitrobenzoyl chloride in the presence of a base and a catalyst. The resulting product is then treated with hydroxylamine to form phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. Other methods of synthesis include the reaction of 4-pyridinecarboxaldehyde with 4-nitrobenzohydrazide in the presence of a reducing agent and the reaction of 4-pyridinecarboxaldehyde with 4-nitrobenzoyl hydrazine in the presence of a base and a catalyst.
科学的研究の応用
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has been extensively studied for its potential applications in scientific research. One of the main applications of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime is as a fluorescent probe for detecting metal ions, such as copper and iron, in biological systems. phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has been shown to selectively bind to copper and iron ions, which can be detected using fluorescence spectroscopy. This method of detection is highly sensitive and can be used to detect metal ions in complex biological systems.
特性
製品名 |
phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime |
|---|---|
分子式 |
C19H13N3O4 |
分子量 |
347.3 g/mol |
IUPAC名 |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] 4-nitrobenzoate |
InChI |
InChI=1S/C19H13N3O4/c23-19(16-6-8-17(9-7-16)22(24)25)26-21-18(14-4-2-1-3-5-14)15-10-12-20-13-11-15/h1-13H/b21-18+ |
InChIキー |
RAYNBWCXEMCKJN-DYTRJAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)


![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)







![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)